3,5-Difluorocinnamic acid chemical and physical properties
3,5-Difluorocinnamic acid chemical and physical properties
An In-Depth Technical Guide to 3,5-Difluorocinnamic Acid: Properties, Synthesis, and Applications
Introduction and Core Compound Profile
trans-3,5-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that has emerged as a significant building block in medicinal chemistry and materials science. Its structural rigidity, conferred by the trans-alkene moiety, combined with the unique electronic properties of the difluorinated phenyl ring, makes it a valuable precursor for complex molecular architectures. The strategic placement of two fluorine atoms significantly alters the molecule's lipophilicity, metabolic stability, and binding affinity, properties of paramount importance in drug design.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, key applications, and essential safety information for researchers and drug development professionals.
Caption: Chemical Structure of 3,5-Difluorocinnamic Acid.
Physicochemical and Spectroscopic Properties
The utility of a chemical intermediate is fundamentally defined by its physical and chemical properties. These parameters govern its reactivity, solubility, and handling characteristics.
Core Identifiers and Physical Data
The fundamental identifiers and physical properties of trans-3,5-Difluorocinnamic acid are summarized below. The melting point is a critical indicator of purity, with a sharp range suggesting high-purity material.
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(3,5-difluorophenyl)prop-2-enoic acid | [3] |
| CAS Number | 84315-23-1, 147700-58-1 | [3][4] |
| Molecular Formula | C₉H₆F₂O₂ | [3][5][6] |
| Molecular Weight | 184.14 g/mol | [3][6] |
| Appearance | White to off-white crystalline solid/powder | [1][5] |
| Melting Point | 204-205 °C | [4][7][8] |
| Solubility | Soluble in alcohols and ethers; insoluble in water | [5] |
Spectroscopic Profile
Spectroscopic data is essential for reaction monitoring and final product confirmation. The expected spectral characteristics for 3,5-Difluorocinnamic acid are outlined below.
| Spectroscopy | Characteristic Peaks / Shifts |
| ¹H NMR | Signals expected in the aromatic region (~7.0-7.5 ppm) and alkene region (~6.5 and ~7.6 ppm, as doublets). The carboxylic acid proton appears as a broad singlet downfield (~12-13 ppm). |
| ¹³C NMR | Carbon signals anticipated for the carboxylic acid (~170 ppm), alkene carbons (~120-145 ppm), and aromatic carbons. The carbons bonded to fluorine will show characteristic splitting.[9] |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1700 cm⁻¹), a C=C alkene stretch (~1630 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[10][11] |
| Mass Spec (MS) | Molecular ion peak (M⁺) expected at m/z = 184.03. |
Synthesis Methodologies: An Overview
The synthesis of cinnamic acid derivatives is a well-established field in organic chemistry. For 3,5-Difluorocinnamic acid, several reliable methods exist, with the choice often depending on starting material availability, scale, and desired purity.
-
Knoevenagel Condensation : A highly reliable method involving the condensation of 3,5-difluorobenzaldehyde with an active methylene compound, typically malonic acid, catalyzed by a weak base like piperidine or pyridine.[12][13][14]
-
Perkin Reaction : A classic method that uses the condensation of an aromatic aldehyde (3,5-difluorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).[15][16][17] This reaction often requires high temperatures.[16]
-
Heck Reaction : A modern, palladium-catalyzed cross-coupling reaction between 1-bromo-3,5-difluorobenzene and acrylic acid.[18][19][20] This method offers good control but requires a transition metal catalyst.
Detailed Protocol: Knoevenagel Condensation
This protocol provides a robust, field-proven method for the synthesis of 3,5-Difluorocinnamic acid. The causality behind the choice of reagents is critical: malonic acid serves as the carbanion precursor, and pyridine acts as a base to facilitate the initial deprotonation and subsequent condensation, while piperidine serves as a more potent catalyst for the decarboxylation step.
Materials:
-
3,5-Difluorobenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol (for recrystallization)
Protocol Steps:
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and anhydrous pyridine (3.0 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.05 eq) to the mixture. The piperidine is a stronger base than pyridine and is highly effective at catalyzing the condensation.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Workup - Acidification: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid until the pH is ~1-2. This protonates the carboxylate salt, causing the desired 3,5-Difluorocinnamic acid to precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride and other water-soluble impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure trans-3,5-Difluorocinnamic acid as a white crystalline solid.
-
Characterization: Dry the final product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring NMR and IR spectra.
Caption: Experimental workflow for Knoevenagel synthesis.
Key Applications in Drug Development
The true value of 3,5-Difluorocinnamic acid lies in its application as a versatile starting material for compounds with significant biological activity. The fluorine atoms are not mere placeholders; they actively modulate the properties of the final molecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the half-life of a drug candidate.[1]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with amide backbones in proteins) and can alter the pKa of nearby functional groups, potentially enhancing the binding affinity of a ligand to its target receptor.[2]
-
Intermediate for Bioactive Scaffolds: It serves as a key precursor for a range of valuable molecular frameworks. It has been specifically utilized in the laboratory synthesis of "unnatural" flavonoids and stilbenes, classes of compounds known for their diverse biological activities, including antioxidant and anticancer properties.[7]
Caption: Role of 3,5-Difluorocinnamic Acid in drug development.
Safety and Handling
As with any laboratory chemical, proper handling of 3,5-Difluorocinnamic acid is essential to ensure personnel safety. It is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[5][21]
-
Handling: Avoid breathing dust.[21] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][21]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[5][21]
-
In case of exposure, follow standard first-aid procedures: for eye contact, rinse cautiously with water for several minutes; for skin contact, wash with plenty of soap and water; if inhaled, move to fresh air.[22] Seek medical attention if irritation persists.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 3,5-Difluorocinnamic Acid: Properties and Advantages for Chemical Research. Retrieved from [Link]
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J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved from [Link]
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J&K Scientific. (2017). 3,5-Difluorocinnamic acid, 98%. Retrieved from [Link]
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BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]
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